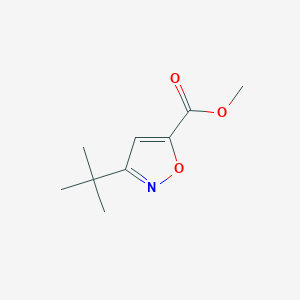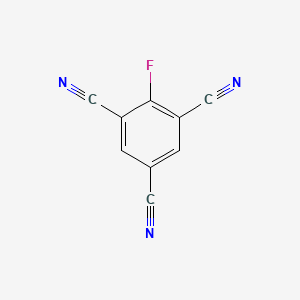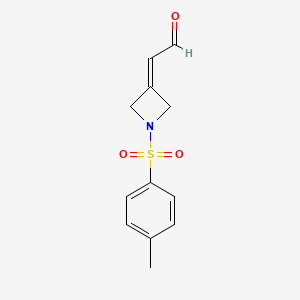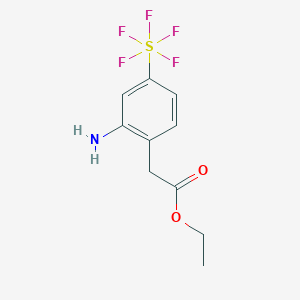
2-(2-Phenylethyl)pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine is described, involving oxidation and cyclization to form isoxazolo[2,3-a]pyridinium salt, followed by Reissert-Henze-type reactions . Another paper reports the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines, with a key iodine-mediated cyclization step . Additionally, the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol (2-PMAP) through oxidative polycondensation is detailed, highlighting the conditions for achieving a high yield .
Molecular Structure Analysis
X-ray crystallography is a common technique used for structural characterization. The crystal structure of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol is determined, revealing an orthorhombic system . Similarly, the structure of 3-(diethylborylethynyl)pyridine is analyzed, showing a nonplanar cyclic trimer arrangement . The molecular conformation of 2-phenylazo-5-nitro-6-methyl-pyridine is also discussed, with the pyridine and phenyl rings being planar .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyridine derivatives. The formation of isoxazolo[2,3-a]pyridinium salt from 2-(phenylethynyl)pyridine involves an immediate cyclization at the ethynyl group upon oxidation . The iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines is another example of a chemical reaction leading to the synthesis of 3-Arylthieno[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are explored in several studies. Photophysical properties and redox characteristics of pyromellitic diimide-based macrocycles and derivatives are reported, including fluorescence properties and electrostatic interactions . The antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol are examined, with thermal analyses indicating stability against decomposition . The fluorescent properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex are studied, showing aggregation-induced emission behavior .
Scientific Research Applications
1. Potential Use in Treating Anxiety Disorders
The compound 2-Methyl-6-(phenylethynyl)pyridine, closely related to 2-(2-Phenylethyl)pyridin-3-ol, has been identified as a potent noncompetitive mGlu5 receptor antagonist. This feature makes it potentially useful for characterizing the pharmacology of mGlu5 receptors and treating anxiety disorders (Cosford et al., 2003).
2. Application in Stereochemistry
Deracemization of 2-(1-phenylethyl)pyridine, a compound related to this compound, has been investigated in the presence of (−)-sparteine as a chiral ligand. This process is significant in the field of stereochemistry, which is crucial for the production of enantiomerically pure compounds (Prat et al., 2001).
3. Catalyst Characterization
Research on transformations of 1-phenylethanol, closely related to this compound, over various oxide catalysts has provided insights into the acid–base properties of these catalysts. This has implications for a range of chemical reactions and industrial processes (Aramendía et al., 1999).
4. Studies on Molecular Reactivity
The kinetics of substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines, closely related to this compound, have been studied. This research is fundamental in understanding molecular reactivity and could inform the development of new chemical reactions (Yoh et al., 1987).
5. Synthesis of Organic Compounds
Studies on the synthesis of 3-Arylthieno[2,3-b]pyridines, using compounds similar to this compound, open up avenues for creating novel organic compounds with potential applications in various fields, including pharmaceuticals (Kobayashi et al., 2009).
6. Organic Light-Emitting Diodes (OLEDs)
Research into bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), using 3-(1H-Pyrazol-1-yl)pyridine, which is structurally similar to this compound, contributes to the development of more efficient and versatile OLEDs (Li et al., 2016).
7. Photophysics Research
Explorations into the structure and photophysics of deazabipyridyls, including compounds like 2-(2-hydroxyphenyl)pyridin-3-ol, provide valuable insights into the efficiency of proton-transfer reactions in excited states. This has implications for understanding and designing photoactive materials (Kaczmarek et al., 1994).
8. Enzymatic Resolutions in Chemistry
The kinetic resolution of tertiary alcohols bearing a nitrogen substituent, similar to this compound, highlights the versatility of enzymatic processes in achieving high enantioselectivities, crucial for pharmaceutical and chemical industries (Nguyen et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(2-phenylethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10,15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVOVVACZMJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353550 | |
| Record name | 2-(2-phenylethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154538-13-3 | |
| Record name | 2-(2-phenylethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)


![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)


![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)






